(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13534241
Molecular Formula: C13H16ClNO4
Molecular Weight: 285.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO4 |
|---|---|
| Molecular Weight | 285.72 g/mol |
| IUPAC Name | tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate |
| Standard InChI | InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17) |
| Standard InChI Key | GGJHFLREQOGOAT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate, reflects its precise substituent arrangement. The phenyl ring is substituted at the 4-position with a chlorine atom, the 2-position with a formyl group (), and the 5-position with a methoxy group (). The carbamic acid tert-butyl ester moiety () is appended to the nitrogen atom at the 1-position of the ring.
Key structural features:
-
Formyl group: Enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
-
Methoxy group: Acts as an electron-donating group, influencing regioselectivity in electrophilic aromatic substitution.
-
tert-Butyl carbamate: Provides steric bulk, protecting the amine group during synthetic transformations.
The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a planar phenyl ring with substituents oriented ortho and para to one another, optimizing resonance stabilization .
Physicochemical Properties
The following table summarizes critical physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.72 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC | |
| InChI Key | GGJHFLREQOGOAT-UHFFFAOYSA-N | |
| Boiling Point | Not reported |
The log P (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity, which influences its solubility in organic solvents.
Synthesis and Applications in Organic Chemistry
Reactivity and Functional Group Transformations
The compound’s functional groups enable diverse transformations:
-
Formyl group:
-
Methoxy group:
-
Demethylation: Achievable with BBr to yield a phenolic hydroxyl group.
-
Directed ortho-metalation: Facilitates introduction of additional substituents.
-
-
tert-Butyl carbamate:
-
Deprotection: Removable under acidic conditions (e.g., HCl in dioxane) to expose a free amine.
-
Applications in Drug Discovery
This compound is hypothesized to serve as a key intermediate in the synthesis of:
-
Pharmaceutical agents: Particularly those targeting neurological or oncological pathways.
-
Agrochemicals: As a precursor for herbicides or insecticides.
-
Fluorescent probes: Functionalized derivatives could be used in bioimaging.
Comparative Analysis of Related Carbamates
The table below contrasts structural and functional differences with related compounds:
| Compound Name | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| (4-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester | Cl, CHO | Intermediate for aldehydes | |
| (2-Amino-4-chloro-phenyl)-carbamic acid tert-butyl ester | Cl, NH | Amine protection |
The absence of the methoxy group in the first analog reduces steric hindrance, while the amino group in the second enhances nucleophilicity.
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include at ~1700 cm (carbamate) and at ~2800 cm.
-
NMR:
-
NMR: A singlet at δ 1.4 ppm (t-Bu), δ 8.1 ppm (CHO), and δ 3.8 ppm (OCH).
-
NMR: δ 160 ppm (C=O), δ 190 ppm (CHO).
-
Chromatographic Behavior
-
HPLC: Retention time dependent on column and mobile phase, but moderate polarity suggests elution in mid-gradient conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume